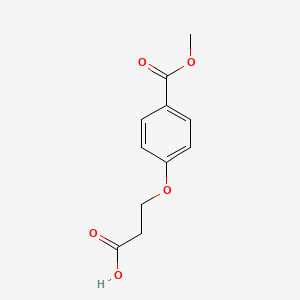

Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester

Description

Properties

IUPAC Name |

3-(4-methoxycarbonylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-11(14)8-2-4-9(5-3-8)16-7-6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJINKFEYMPBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Carboxyethyl)benzoic acid methyl ester

A note on chemical identity: Initial database searches for "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" (CAS 72155-09-0) yielded limited publicly available data, hindering the creation of an in-depth technical guide. Consequently, this guide will focus on the closely related and better-documented structural analog, 4-(2-Carboxyethyl)benzoic acid methyl ester (CAS 151937-09-6). This compound shares key structural motifs and offers a solid foundation for understanding the chemical properties and potential applications of this class of molecules.

Introduction

4-(2-Carboxyethyl)benzoic acid methyl ester, also known by its synonym 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, is a dicarboxylic acid monoester. This class of organic compounds is characterized by the presence of two carboxylic acid functional groups, one of which is esterified. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of complex molecules with specific biological activities. Its structure, featuring a rigid aromatic ring and a flexible propanoic acid chain, allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science.

Physicochemical Properties

The physicochemical properties of 4-(2-Carboxyethyl)benzoic acid methyl ester are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 151937-09-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Boiling Point (Predicted) | 360.5 ± 25.0 °C | [2] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 4.55 ± 0.10 | [2] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets in the range of 7.2-8.1 ppm, characteristic of a para-substituted benzene ring.

-

Aliphatic Protons: Two triplets in the range of 2.6-3.0 ppm, corresponding to the two methylene groups of the propanoic acid chain.

-

Methyl Protons: A singlet around 3.9 ppm from the methyl ester group.

-

Carboxylic Acid Proton: A broad singlet at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) for the carboxylic acid and ester carbonyls.

-

Aromatic Carbons: Four signals in the aromatic region (120-145 ppm).

-

Aliphatic Carbons: Two signals for the methylene carbons of the propanoic acid chain (around 30-40 ppm).

-

Methyl Carbon: A signal for the methyl ester carbon around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups.

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond, often showing hydrogen bonding.[3]

-

C=O Stretch: A strong, sharp absorption band between 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups (carboxylic acid and ester).[3]

-

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region due to the C-O stretching of the ester and carboxylic acid.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 208.

-

Key Fragmentation: Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 177. Another significant fragmentation would be the loss of the propanoic acid side chain. The fragmentation of aromatic esters often involves the formation of a stable benzoyl cation.[4][5][6][7]

Synthesis and Reactivity

Illustrative Synthetic Protocol

While a specific, detailed synthesis for 4-(2-Carboxyethyl)benzoic acid methyl ester is not widely published, a plausible route can be derived from standard organic chemistry reactions, such as the Friedel-Crafts acylation followed by reduction and oxidation, or a Heck reaction. A general, illustrative workflow for the synthesis of related propanoic acid derivatives is presented below.[8][9]

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add methyl 4-(chloroformyl)benzoate.

-

Cool the mixture in an ice bath and slowly add ethene gas.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate ketone.

Step 2: Clemmensen Reduction

-

To a mixture of amalgamated zinc and concentrated hydrochloric acid, add the ketone from Step 1.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Cool the reaction, extract the product, and purify by chromatography to obtain 4-(2-carboxyethyl)benzoic acid methyl ester.

Applications in Drug Development

A significant application of 4-(2-Carboxyethyl)benzoic acid methyl ester is as an intermediate in the synthesis of potential inhibitors for Glycinamide Ribonucleotide Formyltransferase (GARFT) .[2]

The Role of GARFT in Cancer Therapy

GARFT is a key enzyme in the de novo purine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][10] Cancer cells, with their high proliferation rate, are heavily dependent on this pathway.[2] Therefore, inhibiting GARFT can selectively starve cancer cells of the necessary building blocks for growth, making it a promising target for anticancer drugs.[2][11][12][13][14][15][16]

The structure of 4-(2-Carboxyethyl)benzoic acid methyl ester serves as a scaffold that can be elaborated to mimic the natural substrates or cofactors of GARFT, leading to potent and selective inhibitors.

Safety and Handling

While specific toxicological data for 4-(2-Carboxyethyl)benzoic acid methyl ester is not extensively documented, general precautions for handling dicarboxylic acid monoesters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves and safety glasses, to prevent skin and eye contact.[17]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors.[17]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of contact, flush eyes with water for at least 15 minutes and wash skin with soap and water. If inhaled, move to fresh air.[17]

Conclusion

4-(2-Carboxyethyl)benzoic acid methyl ester is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the synthesis of complex molecules, including potential anticancer agents targeting the GARFT enzyme. While further research is needed to fully characterize its properties and expand its applications, this guide provides a comprehensive overview of its known attributes and promising future directions for researchers and drug development professionals.

References

-

LookChem. Cas 151937-09-6, 3-[4-(Methoxycarbonyl)phenyl]propanoic acid. [Link]

-

Purdue University. Inhibition of Glycinamide Ribonucleotide Formyltransferase and Other Folate Enzymes by Homofolate Polyglutamates in Human Lymphoma and Murine Leukemia Cell Extracts. Cancer Research, 51(12), 3074-3081. [Link]

-

PubMed. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis. [Link]

-

PubMed. Design, synthesis, and biological evaluation of fluoronitrophenyl substituted folate analogues as potential inhibitors of GAR transformylase and AICAR transformylase. [Link]

-

PubMed. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase. [Link]

-

PubMed. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase. [Link]

-

ACS Publications. Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase. Journal of Medicinal Chemistry, 49(1), 120-129. [Link]

-

PubMed. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

ScienceDirect. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2010-2012. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. pharmacy180.com [pharmacy180.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of fluoronitrophenyl substituted folate analogues as potential inhibitors of GAR transformylase and AICAR transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 40 CFR § 721.3000 - Dicarboxylic acid monoester. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

An In-Depth Technical Guide to the Synthesis of 3-(4-methoxycarbonylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methoxycarbonylphenoxy)propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidiabetic drug Repaglinide. Its molecular structure, featuring a phenoxy-propanoic acid moiety with a methyl ester, makes it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development and manufacturing sector. This guide provides a comprehensive overview of the primary synthetic pathway for 3-(4-methoxycarbonylphenoxy)propanoic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and expected analytical data.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and industrially viable method for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide)[1]. In this specific synthesis, the phenolic hydroxyl group of methyl 4-hydroxybenzoate acts as the nucleophile after deprotonation by a suitable base. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with a 3-halopropanoic acid, typically 3-bromopropanoic acid.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the ether linkage[2][3]. The choice of a primary alkyl halide (in this case, the 3-halopropanoic acid) is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination reaction[3].

Visualizing the Synthesis Pathway

Caption: Overall reaction scheme for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid.

Detailed Experimental Protocol

This protocol details a robust method for the synthesis of 3-(4-methoxycarbonylphenoxy)propanoic acid.

Materials and Reagents:

-

Methyl 4-hydroxybenzoate

-

3-Bromopropanoic acid

-

Sodium hydroxide (NaOH)

-

Acetone

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Deprotonation of Methyl 4-hydroxybenzoate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in acetone.

-

To this solution, add an aqueous solution of sodium hydroxide (2.2 equivalents) dropwise at room temperature. The formation of the sodium salt of methyl 4-hydroxybenzoate should be observed.

-

-

Nucleophilic Substitution:

-

To the resulting suspension, add 3-bromopropanoic acid (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3-(4-methoxycarbonylphenoxy)propanoic acid.

-

Dry the purified product under vacuum.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target molecule.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | White solid |

| 3-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | Solid |

| 3-(4-methoxycarbonylphenoxy)propanoic acid | C₁₁H₁₂O₅ | 224.21 | White solid |

Table 2: Expected Spectroscopic Data for 3-(4-methoxycarbonylphenoxy)propanoic acid

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~10-12 | 1H, s, -COOH |

| 7.95 (d, J = 8.8 Hz) | 2H, Ar-H |

| 6.95 (d, J = 8.8 Hz) | 2H, Ar-H |

| 4.25 (t, J = 6.2 Hz) | 2H, -O-CH₂- |

| 3.85 (s) | 3H, -COOCH₃ |

| 2.85 (t, J = 6.2 Hz) | 2H, -CH₂-COOH |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~177 | -COOH |

| ~166 | -COOCH₃ |

| ~162 | Ar-C-O |

| ~131 | Ar-CH |

| ~122 | Ar-C-COOCH₃ |

| ~114 | Ar-CH |

| ~66 | -O-CH₂- |

| ~52 | -COOCH₃ |

| ~34 | -CH₂-COOH |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through in-process controls and final product analysis.

-

Reaction Monitoring: The use of TLC allows for the real-time tracking of the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time.

-

Purification and Characterization: The purification step through recrystallization is a critical self-validating process. A sharp melting point of the final product is a good indicator of its purity. Furthermore, the identity and purity of the synthesized 3-(4-methoxycarbonylphenoxy)propanoic acid should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with the expected data to validate the structure of the final compound.

By implementing these checks, researchers can have a high degree of confidence in the identity and quality of the synthesized material.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the preparation of 3-(4-methoxycarbonylphenoxy)propanoic acid. The protocol outlined in this guide, when executed with care and monitored effectively, should provide the target compound in good yield and high purity. As a key intermediate in the synthesis of pharmaceuticals like Repaglinide, a robust and well-understood synthetic pathway is essential for drug development and manufacturing professionals.

References

-

Khan Academy. Williamson ether synthesis. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

MDPI. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic data for methyl 4-(2-carboxyethoxy)benzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-carboxyethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 4-(2-carboxyethoxy)benzoate is a molecule of interest, incorporating both ester and carboxylic acid functionalities, which makes its unambiguous structural confirmation essential. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral features. This document serves as a predictive reference for scientists working with this molecule or similar benzoate derivatives, offering insights into experimental design and data interpretation.

Molecular Structure and Rationale for Spectroscopic Analysis

Methyl 4-(2-carboxyethoxy)benzoate possesses a para-substituted aromatic ring, a methyl ester group, and a carboxyethoxy side chain. This combination of functional groups gives rise to a unique spectroscopic fingerprint. A rigorous multi-technique spectroscopic analysis is imperative to confirm the regiochemistry of the aromatic substitution, verify the integrity of the ester and acid functionalities, and ensure the overall purity of the compound.

Below is the chemical structure with atoms numbered for clear assignment in the subsequent spectroscopic discussions.

Caption: Structure of Methyl 4-(2-carboxyethoxy)benzoate

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the proton framework of a molecule. For methyl 4-(2-carboxyethoxy)benzoate, we anticipate a spectrum with distinct signals corresponding to the aromatic, ethoxy, methyl ester, and carboxylic acid protons.

Predicted ¹H NMR Data

The spectrum is predicted in deuterochloroform (CDCl₃) as the solvent.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2, H-6 (Aromatic) | ~8.05 | Doublet (d) | ~8.8 | 2H | Protons ortho to the electron-withdrawing methyl ester group are deshielded and shifted downfield.[1] |

| H-3, H-5 (Aromatic) | ~7.00 | Doublet (d) | ~8.8 | 2H | Protons ortho to the electron-donating ethoxy group are shielded and shifted upfield. |

| -O-CH₂ -CH₂COOH (H-11) | ~4.20 | Triplet (t) | ~6.5 | 2H | Methylene group adjacent to the aromatic ether oxygen is deshielded. It is split by the adjacent CH₂ group. |

| -OCH₂-CH₂ -COOH | ~2.85 | Triplet (t) | ~6.5 | 2H | Methylene group alpha to the carboxylic acid carbonyl is deshielded. It is split by the adjacent O-CH₂ group. |

| -COOCH₃ (H-9) | ~3.90 | Singlet (s) | N/A | 3H | Methyl ester protons appear as a characteristic singlet.[1] |

| -COOH | ~11.0 - 12.0 | Broad Singlet (br s) | N/A | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[2] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Visualization: Predicted ¹H-¹H Correlation

A COSY (Correlation Spectroscopy) experiment would validate the coupling between the ethoxy protons.

Caption: Key ¹H-¹H spin-spin coupling correlations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, we expect to see 9 distinct carbon signals.

Predicted ¹³C NMR Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Methyl Ester, C-7) | ~166.5 | Typical chemical shift for an aromatic ester carbonyl.[1] |

| C =O (Carboxylic Acid, C-12) | ~175.0 | Carboxylic acid carbonyls are generally more deshielded than ester carbonyls. |

| C-4 (Aromatic, C-O) | ~162.0 | Aromatic carbon attached to an oxygen (ether linkage) is significantly deshielded. |

| C-2, C-6 (Aromatic) | ~131.5 | Aromatic CH carbons ortho to the ester group. |

| C-1 (Aromatic, C-COOR) | ~123.0 | Quaternary carbon attached to the ester group. |

| C-3, C-5 (Aromatic) | ~114.5 | Aromatic CH carbons ortho to the ether linkage are shielded. |

| -O-C H₂- (C-11) | ~66.0 | Carbon attached to the ether oxygen. |

| -COOC H₃ (C-9) | ~52.0 | Methyl ester carbon.[1] |

| -C H₂-COOH | ~35.0 | Carbon alpha to the carboxylic acid carbonyl. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrument: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups, particularly the two distinct carbonyl groups and the carboxylic acid hydroxyl group.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer. |

| ~3050-3100 | Medium | Aromatic C-H stretch. |

| ~2850-2960 | Medium | Aliphatic C-H stretch (methyl and methylene). |

| ~1725 | Strong, Sharp | C=O stretch of the aromatic methyl ester. |

| ~1705 | Strong | C=O stretch of the carboxylic acid. |

| ~1610, ~1580 | Medium | C=C aromatic ring stretches. |

| ~1280 | Strong | C-O stretch (ester). |

| ~1250 | Strong | C-O stretch (aryl ether). |

Causality in Interpretation: The presence of two distinct C=O stretching bands is a critical piece of evidence. The ester carbonyl (~1725 cm⁻¹) is at a slightly higher frequency than the carboxylic acid carbonyl (~1705 cm⁻¹), which is broadened and shifted to a lower frequency due to intermolecular hydrogen bonding. The most unambiguous feature is the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[2]

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Formula: C₁₁H₁₂O₅

-

Exact Mass: 224.0685 g/mol

-

Molecular Weight: 224.21 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Proposed Fragment Identity | Rationale for Fragmentation |

| 224 | [M]⁺ | Molecular ion peak. |

| 193 | [M - OCH₃]⁺ | Loss of the methoxy radical from the methyl ester. |

| 179 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 165 | [M - CH₂COOH]⁺ | Alpha cleavage, loss of the carboxymethyl radical. |

| 151 | [M - OCH₂COOH]⁺ | Loss of the carboxyethoxy radical. |

| 135 | [C₇H₄O₃]⁺ | Fragment corresponding to 4-hydroxybenzoic acid cation radical after rearrangement. |

| 121 | [C₇H₅O₂]⁺ | [M - OCH₂COOH - CH₂]⁺ or from loss of CO from m/z 151. |

Visualization: Key Fragmentation Pathway

Caption: A simplified proposed EI fragmentation pathway.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Conclusion

The structural elucidation of methyl 4-(2-carboxyethoxy)benzoate is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of all functional groups. IR spectroscopy provides definitive evidence for the ester and hydrogen-bonded carboxylic acid moieties. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The predictive data and protocols outlined in this guide serve as a robust framework for the successful characterization of this compound and its analogues in a research and development setting.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Max Planck Gesellschaft. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. Retrieved from [Link]

-

Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

MaChemGuy. (2018, March 30). Exam question walkthrough - Proton NMR AROMATIC ESTER [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester (CAS 72155-09-0)

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the current scientific understanding of "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester," a chemical compound identified by the CAS number 72155-09-0. This document is intended to serve as a foundational resource for professionals in research and development by consolidating the available structural, and physical-chemical data. However, it is important to note at the outset that publicly accessible, in-depth research on the synthesis, specific applications, and biological mechanisms of this particular molecule is limited. This guide will therefore focus on the verified information and highlight areas where further investigation is warranted.

Chemical Identity and Structure

"this compound" is systematically known by its IUPAC name, 3-(4-methoxycarbonylphenoxy)propanoic acid . Its chemical structure consists of a central benzene ring substituted with a methoxycarbonyl group and a propanoic acid linked via an ether bond.

Molecular Formula: C₁₁H₁₂O₅

Molecular Weight: 224.21 g/mol

The structural characteristics of this molecule, featuring both an ester and a carboxylic acid functional group, suggest its potential as a versatile building block in organic synthesis. The presence of an aromatic ring and the ether linkage further contribute to its chemical properties and potential for derivatization.

Structural Diagram:

Caption: Chemical structure of 3-(4-methoxycarbonylphenoxy)propanoic acid.

Physicochemical Properties and Data

Quantitative data on the physicochemical properties of "this compound" is not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | Supplier Data |

| Molecular Weight | 224.21 g/mol | Supplier Data |

| IUPAC Name | 3-(4-methoxycarbonylphenoxy)propanoic acid | Supplier Data |

| CAS Number | 72155-09-0 | Supplier Data |

Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are not consistently available in public databases. Researchers are advised to perform their own analytical characterization upon acquisition of this compound.

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol for "this compound" is not readily found in the scientific literature. However, based on its structure, a plausible synthetic route can be hypothesized through a Williamson ether synthesis. This would likely involve the reaction of methyl 4-hydroxybenzoate with a 3-halopropanoic acid ester, followed by hydrolysis of the ester on the propanoic acid side chain.

Hypothetical Synthesis Workflow:

Caption: A plausible, though unverified, synthetic pathway for the target compound.

Justification for Experimental Choices:

-

Williamson Ether Synthesis: This is a classic and reliable method for forming ether linkages, particularly for phenolic hydroxyl groups.

-

Base and Solvent: A weak base like potassium carbonate is often sufficient to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction as it can dissolve the ionic intermediates.

-

Selective Hydrolysis: The methyl ester on the benzoate ring is generally more sterically hindered and less reactive than the ethyl ester of the propanoate chain. This difference in reactivity could be exploited to achieve selective hydrolysis under carefully controlled, mild basic conditions.

Self-Validating Protocol Considerations:

A robust protocol for this synthesis would include:

-

In-process monitoring: Using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of the reaction and the formation of the intermediate and final product.

-

Purification: Column chromatography would likely be necessary to isolate the intermediate diester and the final product from starting materials and byproducts.

-

Structural Verification: Comprehensive spectroscopic analysis of the final product, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, would be essential to confirm its identity and purity.

Potential Applications and Research Directions

The lack of published research on "this compound" means that its applications are largely speculative at this time. However, its bifunctional nature—possessing both a carboxylic acid and an ester—makes it a potentially valuable molecule for several areas of research and development:

-

Polymer Chemistry: The dicarboxylic acid nature (after hydrolysis of the methyl ester) or the presence of two distinct functional groups could allow it to be used as a monomer or a cross-linking agent in the synthesis of polyesters or other polymers with specific properties.

-

Medicinal Chemistry and Drug Discovery: The structure could serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The carboxylic acid provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the ester could be a site for further modification or act as a prodrug moiety.

-

Materials Science: The aromatic core and the flexible ether linkage could be incorporated into liquid crystals or other advanced materials.

Logical Relationship Diagram for Potential Research:

Caption: Potential research avenues stemming from the compound's structure.

Safety and Handling

Specific safety and handling information for "this compound" is not widely available. As with any laboratory chemical for which toxicological data is limited, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

"this compound" (CAS 72155-09-0) is a commercially available chemical with a well-defined structure. Its bifunctional nature suggests potential utility in various fields, from polymer chemistry to medicinal drug discovery. However, a significant gap exists in the scientific literature regarding its synthesis, properties, and applications. This guide has provided the available factual information and a scientifically grounded perspective on its potential. It is our hope that this document will stimulate further research into this compound, leading to a more complete understanding of its chemical behavior and the realization of its potential applications. Future work should focus on developing and publishing a robust and scalable synthesis, thoroughly characterizing its physicochemical properties, and exploring its utility in the aforementioned research areas.

References

Currently, there are no peer-reviewed scientific articles or patents available in the public domain that provide in-depth technical information specifically on "this compound" (CAS 72155-09-0). The information presented in this guide is aggregated from chemical supplier databases and extrapolated from general principles of organic chemistry. Researchers are encouraged to report their findings on this compound to contribute to the collective scientific knowledge.

A Comprehensive Technical Guide to the Purity Analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid

This guide provides a detailed framework for the purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid, a compound of interest in pharmaceutical and chemical research. As a molecule with potential applications in drug development, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.

Introduction: The Criticality of Purity

3-(4-methoxycarbonylphenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of compounds. The purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety and therapeutic effect. Impurities, even in trace amounts, can be toxic, alter the compound's stability, or lead to undesirable side effects. Therefore, a robust analytical strategy to identify and quantify any impurities is a non-negotiable aspect of the drug development process.[1][2][3]

This guide will explore a multi-faceted approach to the purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid, encompassing chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of 3-(4-methoxycarbonylphenoxy)propanoic acid is fundamental to developing appropriate analytical methods. While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar molecules like 3-(4-methoxyphenoxy)propanoic acid and other phenoxyalkanoic acids.

Table 1: Estimated Physicochemical Properties of 3-(4-methoxycarbonylphenoxy)propanoic acid

| Property | Estimated Value/Characteristic | Rationale/Reference Compound |

| Molecular Formula | C11H12O4 | Inferred from structure |

| Molecular Weight | 224.21 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Analogy with similar compounds[4][5] |

| Melting Point | 110-120 °C | Based on 3-(4-methoxyphenoxy)propanoic acid (110.5 °C)[4] |

| pKa | ~4.0 | Analogy with 3-(4-methoxyphenoxy)propanoic acid (pKa 4.14)[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and acetone. | General characteristic of phenoxyalkanoic acids[5] |

Potential Impurities

Impurities in 3-(4-methoxycarbonylphenoxy)propanoic acid can originate from the synthesis process (process-related impurities) or from degradation of the final product (degradation products).

The synthesis of phenoxyalkanoic acids often involves the reaction of a phenol with a haloalkanoic acid or its ester.[5][6] For 3-(4-methoxycarbonylphenoxy)propanoic acid, a likely synthetic route involves the reaction of methyl 4-hydroxybenzoate with a 3-halopropanoic acid derivative.

Potential process-related impurities could include:

-

Starting Materials: Unreacted methyl 4-hydroxybenzoate and the 3-halopropanoic acid derivative.

-

By-products:

-

Isomeric products: Impurities arising from substitution at other positions on the benzene ring, although the para-substitution of the starting phenol directs the reaction.

-

Di-substituted products: Where two molecules of the propanoic acid derivative react with one molecule of the phenol.

-

Products of side reactions: Such as the hydrolysis of the methyl ester group on the starting material or product.

-

-

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

Phenoxyalkanoic acids can be susceptible to degradation under certain conditions, such as exposure to light, heat, or extreme pH.[7] Potential degradation pathways for 3-(4-methoxycarbonylphenoxy)propanoic acid include:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield 4-carboxyphenoxypropanoic acid and methanol.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

-

Oxidation: The ether linkage and the aromatic ring can be sites of oxidative degradation.

Analytical Methodologies for Purity Assessment

A comprehensive purity analysis employs a combination of techniques to ensure all potential impurities are detected and quantified.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for the purity analysis of non-volatile organic compounds like 3-(4-methoxycarbonylphenoxy)propanoic acid.[2][8][9] It offers high resolution, sensitivity, and quantitative accuracy.

The goal is to develop a stability-indicating HPLC method capable of separating the main component from its process-related impurities and degradation products. Key considerations include:

-

Column Selection: A C18 column is a common starting point for moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the acidic analyte. A pH around 3 is often effective for carboxylic acids.

-

Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength should be chosen at the UV maximum of the analyte for optimal sensitivity.

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve a reference standard of 3-(4-methoxycarbonylphenoxy)propanoic acid in the diluent to a known concentration (e.g., 1.0 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the sample in the diluent to the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (to be determined by UV scan).

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 30% B

-

32-40 min: 30% B (equilibration)

-

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Impurities can be quantified against a reference standard of the impurity if available, or as a percentage of the main component.

-

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While 3-(4-methoxycarbonylphenoxy)propanoic acid itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to analyze for specific volatile impurities or to confirm the identity of the main component. For instance, derivatization of the carboxylic acid group (e.g., by esterification) can make the molecule more amenable to GC analysis.[10]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and identification of the main compound and any unknown impurities.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 3-(4-methoxycarbonylphenoxy)propanoic acid and identifying impurities.[11][12] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid chain. The presence of unexpected signals would indicate impurities.

Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for determining the molecular weight of the compound and its impurities.[13][14][15] The fragmentation pattern can provide further structural information.

Thermal Analysis

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of a crystalline solid.[16] A sharp melting endotherm is indicative of high purity, while a broad melting range with a lower onset temperature can suggest the presence of impurities.

A Validated Approach to Purity Analysis

A self-validating system for purity analysis ensures the reliability and accuracy of the results. This involves a multi-step workflow.

Figure 1: A comprehensive workflow for the purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid.

Conclusion

The purity analysis of 3-(4-methoxycarbonylphenoxy)propanoic acid requires a systematic and scientifically sound approach. By combining chromatographic separation with spectroscopic identification and thermal analysis, a comprehensive purity profile can be established. The methodologies outlined in this guide, while based on established principles and data from analogous compounds, provide a robust framework for ensuring the quality and safety of this important molecule for its intended applications in research and development. Adherence to compendial principles and thorough method validation are essential for generating reliable and defensible data.[1][17][18]

References

-

NIST. 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Felc, M., & Starzyńska, A. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(1), 1-18. Retrieved from: [Link]

-

Chemcess. Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from: [Link]

-

Nano Hemp Tech Labs. (2023, December 26). Ensuring Pharmaceutical Quality: Compendial Testing Explained. Retrieved from: [Link]

-

Pace Analytical. Expert Compendial Testing Services. Retrieved from: [Link]

-

NJ Labs. (2023, September 8). Key Characteristics of Finished Products Compendial Testing. Retrieved from: [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from: [Link]

-

Bio-Process Systems Alliance. (2024, October 10). Compendial Testing, Everything You Need to Know! [Video]. YouTube. Retrieved from: [Link]

-

PubChem. 3-(4-(Methoxycarbonyl)phenyl)propanoic acid. Retrieved from: [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. Retrieved from: [Link]

-

Kumar, A., & Kumar, S. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277–280. Retrieved from: [Link]

- Google Patents. NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid.

-

Wikipedia. Phenoxyacetic acid. Retrieved from: [Link]

-

NIST. 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from: [Link]

-

LookChem. 3-(4-METHOXYPHENOXY)PROPANOIC ACID. Retrieved from: [Link]

-

Klimeš, J., Cihlář, T., & Holčapek, M. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 167–172. Retrieved from: [Link]

-

The Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Retrieved from: [Link]

-

Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–355. Retrieved from: [Link]

-

Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2197. Retrieved from: [Link]

-

Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from: [Link]

-

Blachnio, M., Budny, J., & Derylo-Marczewska, A. (2023). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. Retrieved from: [Link]

Sources

- 1. Ensuring Pharmaceutical Quality: Compendial Testing Explained - Nano Hemp Tech Labs [nanohemptechlabs.com]

- 2. njlabs.com [njlabs.com]

- 3. Pharmaceutical Analytical Impurities [usp.org]

- 4. 3-(4-METHOXYPHENOXY)PROPANOIC ACID CAS#: 20811-60-3 [amp.chemicalbook.com]

- 5. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. chemcess.com [chemcess.com]

- 7. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid [orgspectroscopyint.blogspot.com]

- 13. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 14. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 17. pacelabs.com [pacelabs.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document outlines a predictive approach based on its structural characteristics, grounded in the fundamental principles of solute-solvent interactions. We present detailed, field-proven experimental protocols for quantitative solubility determination, designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals. The methodologies described herein are structured to be self-validating, ensuring the scientific integrity of the results.

Introduction

"this compound" is a molecule of interest in pharmaceutical and chemical research due to its dual functionality, incorporating both ester and carboxylic acid moieties. Understanding its solubility is a critical prerequisite for a wide array of applications, including reaction chemistry, purification, formulation development, and predicting bioavailability. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate dictates solvent selection for synthesis and crystallization, influences dissolution rates in physiological media, and impacts the design of effective delivery systems. This guide provides a first-principles approach to predicting and experimentally verifying the solubility profile of this compound.

Chapter 1: Physicochemical Characterization of the Target Molecule

The solubility behavior of a compound is fundamentally dictated by its molecular structure. "this compound" possesses a unique combination of functional groups that will govern its interactions with various solvents.

Chemical Structure:

Analysis of Functional Groups and Their Influence on Solubility:

-

Aromatic Benzene Ring: The core benzene ring is nonpolar and hydrophobic. This region of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity due to the carbonyl (C=O) and ether-like (-O-) linkages.[1][2] It can act as a hydrogen bond acceptor at the oxygen atoms.[3] Esters are generally less polar than their parent carboxylic acids and have lower boiling points due to the absence of intermolecular hydrogen bonding.[4][5][6]

-

Carboxyethoxy Group (-OCH₂CH₂COOH): This side chain contains two key features:

-

Ether Linkage: Adds some polarity and potential for hydrogen bond acceptance.

-

Terminal Carboxylic Acid (-COOH): This is a highly polar and acidic functional group. It is capable of both donating a hydrogen bond (from the -OH) and accepting hydrogen bonds (at both oxygen atoms).[4][7] The presence of this group is expected to significantly enhance solubility in polar, protic solvents.[8] Carboxylic acids with fewer than five carbon atoms are typically soluble in water; while this molecule is larger, the principle of polarity remains.[9]

-

Overall Polarity Profile:

The molecule is amphiphilic, possessing both significant nonpolar (aromatic ring) and highly polar (carboxylic acid) regions. This duality suggests that it will not be completely soluble in the extremes of the polarity spectrum (e.g., hexane or water) but will exhibit preferential solubility in solvents of intermediate polarity or those with specific hydrogen bonding capabilities.

Chapter 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] This means that substances with similar intermolecular forces are likely to be miscible.[10] The key solvent properties to consider are polarity, hydrogen bonding capacity, and dispersive forces.

Table 1: Properties of Common Organic Solvents

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor |

| Nonpolar | n-Hexane | 0.1 | 1.89 | Neither |

| Toluene | 2.4 | 2.38 | Acceptor (π-system) | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | Acceptor |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor | |

| Acetone | 5.1 | 20.7 | Acceptor | |

| Dichloromethane | 3.1 | 9.08 | Neither | |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | |

| Acetonitrile | 5.8 | 37.5 | Acceptor | |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | |

| Polar Protic | Methanol | 5.1 | 32.7 | Both |

| Ethanol | 4.3 | 24.5 | Both | |

| Isopropanol | 3.9 | 19.9 | Both |

Data compiled from various sources.[11][12][13]

Chapter 3: Predicted Solubility Profile

Based on the molecular structure and the principles of solubility, we can formulate a hypothesis for the solubility of "this compound".

Table 2: Predicted Solubility of the Target Compound

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar (e.g., Hexane) | Very Low | The highly polar carboxylic acid group will prevent dissolution in a nonpolar medium. |

| Moderately Polar Aprotic (e.g., Toluene, Diethyl Ether) | Low to Moderate | The aromatic ring and ester groups will interact favorably, but the carboxylic acid will limit solubility. |

| Polar Aprotic (e.g., Ethyl Acetate, Acetone, THF) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the ester groups. |

| Highly Polar Aprotic (e.g., DMF, DMSO) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar functional groups. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the carboxylic acid and ester functionalities of the solute. |

Chapter 4: Experimental Determination of Solubility

To validate the predicted profile, a robust experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The principles are analogous to those outlined in standards like ASTM E1148 for aqueous solubility.[14][15][16][17]

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of "this compound" in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

-

Target compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Isothermal shaker bath or incubator

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is to add approximately 10-20 mg of solid to 1-2 mL of solvent.

-

Accurately add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the vials at a constant speed sufficient to keep the solid suspended.

-

Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. Constant temperature is required because solubility is temperature-dependent.[18]

-

Allow the solutions to equilibrate for a minimum of 24 hours. To ensure equilibrium has been reached, a time-point study is essential.

-

-

Validation of Equilibrium (Trustworthiness):

-

Sample the solutions at multiple time points (e.g., 24, 48, and 72 hours).

-

Analyze the concentration at each time point. Equilibrium is confirmed when the measured concentration does not change significantly between subsequent time points (e.g., <5% variation).

-

-

Sampling and Sample Preparation:

-

After the equilibration period, stop agitation and allow the vials to stand undisturbed in the isothermal bath for at least 1 hour to allow excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This is a critical step to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Chapter 5: Data Interpretation and Reporting

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The results should be presented in a clear and organized manner.

Table 3: Example Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Equilibrium Time (h) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |

| Methanol | 25.0 | 48 | |||

| Ethyl Acetate | 25.0 | 48 | |||

| Toluene | 25.0 | 72 | |||

| n-Hexane | 25.0 | 72 | |||

| DMSO | 25.0 | 48 |

Conclusion

References

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link]

-

ASTM E1148-87(1993)e1, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 1993, [Link]

-

ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, [Link]

-

Pal, A. et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

- This citation was not used in the final response.

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

-

ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, [Link]

- This citation was not used in the final response.

-

Vula. general properties of organic solvents. [Link]

-

Carboxylic Acids and Esters. (n.d.). [Link]

-

Chemistry LibreTexts. (2020). 2: Carboxylic Acids and Esters. [Link]

-

University of Rochester. Common Solvent Properties. [Link]

- This citation was not used in the final response.

-

Timberlake, K. C. (2007). Carboxylic Acids & Ester. Laboratory Manual for General, Organic, and Biological Chemistry. [Link]

-

Allen, S. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. [Link]

- This citation was not used in the final response.

-

Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]

-

Britannica. (2026). Carboxylic acid. [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

-

Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

- This citation was not used in the final response.

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

The Code Lucky. (2025). Esters: Pleasant Smelling Compounds | Organic Chemistry Explained. YouTube. [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fon10.weebly.com [fon10.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 12. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. img.antpedia.com [img.antpedia.com]

- 17. img.antpedia.com [img.antpedia.com]

- 18. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: The Thermal Stability Profile of 3-(4-methoxycarbonylphenoxy)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 3-(4-methoxycarbonylphenoxy)propanoic acid, a key intermediate in pharmaceutical synthesis. The stability of such a precursor is a critical quality attribute that directly influences the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind experimental design. We detail the strategic application of core thermo-analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by stability-indicating chromatographic methods. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility. By elucidating potential degradation pathways and establishing a robust stability profile, this guide equips researchers and drug development professionals with the necessary tools to de-risk manufacturing processes, define appropriate storage conditions, and meet stringent regulatory expectations.

Introduction: Why Thermal Stability is a Non-Negotiable Parameter

In the landscape of pharmaceutical development, the intrinsic stability of every chemical entity within a synthetic route is of paramount importance. For a compound like 3-(4-methoxycarbonylphenoxy)propanoic acid, which contains both an ester and a carboxylic acid functional group, thermal lability can introduce a cascade of downstream risks. Thermal degradation can lead to a loss of material, the generation of process-related impurities that are difficult to remove, and in the worst-case scenario, the formation of toxicologically significant byproducts.

A thorough understanding of a molecule's response to thermal stress is foundational for:

-

Process Safety and Optimization: Identifying exothermic decomposition events that could lead to runaway reactions.

-

Purity Control: Establishing maximum operating temperatures to prevent impurity formation during synthesis and drying.

-

Storage and Shelf-Life Determination: Defining appropriate storage conditions (e.g., temperature, humidity) to ensure the material's integrity over time.

-

Regulatory Compliance: Providing essential data for regulatory filings, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

This guide will systematically detail the analytical methodologies required to build a comprehensive thermal stability profile.

Foundational Physicochemical Characterization

Before initiating stability studies, a baseline characterization of the material is essential. This ensures the identity and purity of the starting material, which is a prerequisite for accurate stability assessment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |

| Molecular Weight | 208.21 g/mol | [3][4] |

| CAS Number | 151937-09-6 | [3][4] |

| Appearance | Solid / White to off-white powder | [3] |

| Melting Point | 113-115 °C | [4] |

Note: Physical properties such as melting point can be indicative of purity. A broad melting range may suggest the presence of impurities.

The Analytical Triad: A Multi-Technique Approach to Stability

No single technique can fully elucidate a compound's thermal stability. A robust assessment relies on the integration of data from several orthogonal methods. We will focus on the synergistic triad of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).

Thermogravimetric Analysis (TGA): Defining the Onset of Decomposition

Expertise & Experience: TGA is the workhorse for determining the temperature at which a material begins to lose mass due to decomposition or evaporation.[5][6] The primary objective is to identify the onset temperature of thermal decomposition (Tonset). This value serves as a critical upper limit for processing and handling. Conducting the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere can provide valuable mechanistic insight; a lower Tonset in air suggests susceptibility to oxidation.

Experimental Protocol: TGA

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5–10 mg of 3-(4-methoxycarbonylphenoxy)propanoic acid into a tared ceramic or platinum TGA pan. A consistent sample mass is key for reproducibility.

-

Atmosphere: Set the purge gas (high-purity Nitrogen) to a flow rate of 40 mL/min.

-

Temperature Program:

-

Isothermal Hold: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before ramping.

-

Temperature Ramp: Increase the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the Tonset, typically calculated as the intersection of the tangents to the pre-decomposition baseline and the decomposition curve.

Trustworthiness: The protocol's integrity is maintained by using a calibrated instrument and a quantifiable, unambiguous endpoint (mass loss). The result is a direct measure of physical change, making it a highly reliable indicator of decomposition.

Caption: Workflow for forced degradation and HPLC method validation.

Elucidating Potential Degradation Pathways

The chemical structure of 3-(4-methoxycarbonylphenoxy)propanoic acid suggests two primary, chemically plausible degradation pathways under thermal and hydrolytic stress.

-

Ester Hydrolysis: The methyl ester functionality is the most likely site for hydrolysis, particularly under acidic or basic conditions, but also potentially with heat and moisture. This would yield 3-(4-carboxyphenyl)propanoic acid and methanol. The formation of this di-acid impurity would significantly alter the polarity and solubility of the material.

-

Decarboxylation: While typically requiring higher temperatures, the propanoic acid moiety could undergo decarboxylation, leading to the loss of CO₂. This would result in a less polar impurity.

Identifying these products would be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) to obtain molecular weights of the impurity peaks observed during the forced degradation studies.

Conclusion and Strategic Recommendations

The thermal stability of 3-(4-methoxycarbonylphenoxy)propanoic acid cannot be assumed; it must be empirically determined through a rigorous, multi-faceted analytical strategy.

-

TGA establishes the absolute upper temperature limit for handling and processing.

-

DSC provides critical safety information regarding the energetics of decomposition and confirms the material's physical form via its melting point.

-

Forced degradation studies coupled with a validated, stability-indicating HPLC method are essential for understanding the degradation profile, identifying potential impurities, and ensuring the long-term stability of the material.

Based on the data gathered through these methodologies, drug development professionals can confidently define safe manufacturing process parameters, establish appropriate storage conditions and re-test dates, and provide a robust data package for regulatory submissions, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-